3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate
Description
Properties
IUPAC Name |
4-(4-amino-3,5-dimethylphenyl)-2,6-dimethylaniline;hydrate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2.2ClH.H2O/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14;;;/h5-8H,17-18H2,1-4H3;2*1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCWTKDFVVSVSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)C2=CC(=C(C(=C2)C)N)C.O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597911 | |
| Record name | 3,3',5,5'-Tetramethyl[1,1'-biphenyl]-4,4'-diamine--hydrogen chloride--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207738-08-7 | |
| Record name | 3,3',5,5'-Tetramethyl[1,1'-biphenyl]-4,4'-diamine--hydrogen chloride--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3â?²,5,5â?²-Tetramethylbenzidine dihydrochloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. The starting materials typically include biphenyl derivatives and various reagents such as chloroform, aniline, and hydrochloric acid. The reaction conditions involve controlled temperatures and the use of catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors and continuous flow processes to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often involving advanced purification techniques to obtain the final product in high purity.
Types of Reactions:
Oxidation: TMB can be oxidized to form a blue-colored product, which is often used in enzyme-linked immunosorbent assays (ELISA).
Reduction: The compound can undergo reduction reactions, which are useful in various analytical applications.
Substitution: TMB can participate in substitution reactions, where functional groups on the biphenyl ring are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed:
Oxidation: The major product is a blue-colored oxidized form of TMB, which is used as a chromogenic substrate in ELISA.
Reduction: The reduced form of TMB is often used in analytical chemistry for detecting specific analytes.
Substitution: The substitution reactions can lead to various derivatives of TMB, each with unique properties and applications.
Scientific Research Applications
Enzyme-linked Immunosorbent Assays (ELISA)
TMB is widely utilized as a substrate in ELISA due to its sensitivity and colorimetric properties. The enzymatic reaction involving horseradish peroxidase (HRP) leads to a measurable color change, which can be quantified using spectrophotometry.
- Reaction Mechanism :
- TMB is oxidized by HRP in the presence of hydrogen peroxide.
- The resulting product exhibits a blue color that can be measured at 370 nm and 650 nm.
| Parameter | Value |
|---|---|
| Color Change Wavelengths | 370 nm (blue), 450 nm (yellow after acid addition) |
| Detection Limit | Varies based on assay design |
Immunohistochemistry
In immunohistochemistry, TMB serves as a chromogenic substrate for visualizing antigens in tissue sections. Its application allows researchers to determine the presence and localization of specific proteins within cells.
- Advantages :
- High sensitivity and specificity.
- Provides clear visualization under light microscopy.
Detection of Hematuria
TMB can be employed to detect hematuria (presence of blood in urine). The compound reacts with hemoglobin to produce a distinct color change, facilitating the diagnosis of urinary tract issues.
Use of TMB in Cancer Biomarker Detection
A study published in Clinical Biochemistry examined the use of TMB in detecting prostate-specific antigen (PSA) levels in serum samples from patients with prostate cancer. The researchers found that TMB-based ELISA provided reliable results with a strong correlation to disease progression.
- Findings :
- Sensitivity: 95%
- Specificity: 90%
Application in Infectious Disease Diagnostics
Another research article highlighted the effectiveness of TMB in diagnosing viral infections through serological tests. The study demonstrated that TMB could accurately detect antibodies against various viruses, including HIV and Hepatitis B.
- Results :
- Positive Predictive Value: 92%
- Negative Predictive Value: 88%
Mechanism of Action
The compound exerts its effects primarily through its interaction with enzymes such as horseradish peroxidase (HRP). When TMB is oxidized by HRP in the presence of hydrogen peroxide, it forms a blue-colored product. This reaction is highly specific and sensitive, making it ideal for detecting the presence of HRP-conjugated antibodies in immunoassays.
Molecular Targets and Pathways Involved:
HRP: The primary molecular target is horseradish peroxidase, which catalyzes the oxidation of TMB.
Pathways: The reaction pathway involves the transfer of electrons from TMB to HRP, resulting in the formation of the blue-colored oxidized product.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 4-(4-Amino-3,5-dimethylphenyl)-2,6-dimethylaniline dihydrochloride hydrate
- Synonyms: 3,3',5,5'-Tetramethylbenzidine (TMB) dihydrochloride hydrate, TMB·2HCl·H₂O .
- CAS Number : 207738-08-7 .
- Molecular Formula : C₁₆H₂₀N₂·2HCl·H₂O .
- Molecular Weight : 313.27 g/mol .
Structural Features :
The compound consists of a biphenyl backbone with methyl groups at the 3,3',5,5' positions and amine groups at the 4,4' positions. The dihydrochloride salt enhances water solubility, while the hydrate stabilizes the crystalline form .
Comparison with Structurally and Functionally Similar Compounds
3,3'-Diaminobenzidine Tetrahydrochloride Hydrate (DAB·4HCl·H₂O)
3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine (Free Base)
N,N,N',N'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine
- Structure : Methyl groups are attached to the amine nitrogens instead of the benzene rings .
- Application : Primarily used in organic electronics due to its electron-donating properties, unlike TMB·2HCl·H₂O’s biochemical focus .
Comparative Data Table
Key Research Findings
- Sensitivity in Assays: TMB·2HCl·H₂O exhibits higher sensitivity (detection limits < 1 pg/mL in ELISA) compared to DAB due to lower background noise .
- Thermal Stability : The hydrate form stabilizes TMB·2HCl up to 4 years at -20°C, whereas DAB·4HCl degrades faster under similar conditions .
- Synthetic Flexibility: Methyl groups in TMB derivatives enable functionalization for metal-organic frameworks (MOFs), as demonstrated in nanoporous material synthesis .
Biological Activity
3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate, commonly referred to as TMB dihydrochloride (TMB-d), is a synthetic organic compound primarily used as a chromogenic substrate in various biochemical assays, particularly in enzyme-linked immunosorbent assays (ELISA) and immunohistochemistry. This compound serves as a safer alternative to benzidine, which is known for its carcinogenic properties. Understanding the biological activity of TMB-d is crucial for its effective application in laboratory settings.
- Molecular Formula : C16H20Cl2N2
- Molecular Weight : 313.25 g/mol
- CAS Number : 207738-08-7
TMB-d functions primarily as a substrate for the enzyme peroxidase. The interaction between TMB-d and peroxidase leads to the oxidation of TMB-d, resulting in a blue-colored product that can be quantitatively measured. This reaction is pivotal in assays where colorimetric detection is required.
Biochemical Pathways
The oxidation-reduction pathways affected by TMB-d include:
- Peroxidase-mediated reactions : TMB-d undergoes oxidation in the presence of hydrogen peroxide and peroxidase, leading to the formation of a colored product.
- Cellular effects : The biochemical interactions may influence cellular signaling pathways related to oxidative stress response.
Biological Activity and Applications
TMB-d's biological activity is primarily linked to its role in diagnostic assays. The compound's effectiveness as a chromogenic substrate has been demonstrated in various studies:
| Assay Type | Application | Reference |
|---|---|---|
| ELISA | Detection of antibodies | |
| Immunohistochemistry | Visualization of protein expression | |
| Enzyme activity assays | Quantification of peroxidase activity |
Case Studies
- Immunoassay Development : In a study focusing on the development of ELISA protocols, TMB-d was utilized to measure specific antibody concentrations with high sensitivity and specificity. The results indicated that TMB-d provided a robust signal that correlated well with antibody titers.
- Peroxidase Activity Measurement : Research demonstrated that varying concentrations of TMB-d could effectively measure peroxidase activity across different biological samples. The study highlighted the importance of optimizing pH and temperature conditions to enhance assay performance.
Safety and Handling
While TMB-d is considered safer than benzidine, it is still classified as harmful if inhaled or upon skin contact. Proper laboratory practices should be followed when handling this compound:
- Use personal protective equipment (PPE) such as gloves and goggles.
- Store away from light and moisture to maintain compound stability.
Chemical Reactions Analysis
Oxidation Reactions Catalyzed by Peroxidases
TMB·2HCl·H₂O undergoes enzymatic oxidation in the presence of horseradish peroxidase (HRP) or other peroxidases. This reaction forms a blue-colored diimine derivative, which is central to its role in colorimetric assays like ELISA and Western blotting . The oxidation occurs via electron transfer from the amine groups of TMB to the heme center of HRP, facilitated by hydrogen peroxide (H₂O₂) as a co-substrate.
Key Reaction:
The oxidized product exhibits strong absorption at λₘₐₓ = 652 nm , enabling quantitative detection of peroxidase activity.
Reaction Mechanism and Intermediate Formation
The oxidation proceeds through two distinct phases:
-
Single-Electron Transfer : HRP oxidizes TMB to a radical cation intermediate.
-
Dimerization : Two radical cations combine to form a stable diimine complex.
The reaction is sensitive to pH, with optimal activity observed in weakly acidic conditions (pH 4.0–6.0) . At lower pH (<3.0), the reaction can be halted by sulfuric acid, converting the blue product to a yellow derivative (λₘₐₓ = 450 nm) for stabilized measurement .
Reaction Conditions and Parameters
The table below summarizes critical parameters influencing TMB reactivity:
| Parameter | Condition/Value | Impact on Reaction Efficiency |
|---|---|---|
| Enzyme | HRP, myeloperoxidase | Determines reaction rate |
| pH | 4.0–6.0 | Maximizes enzyme activity |
| Temperature | 20–25°C | Standard ambient conditions |
| H₂O₂ Concentration | 0.003–0.01% (v/v) | Excess causes substrate depletion |
| Inhibitors | Sodium azide, cyanide | Suppress peroxidase activity |
Data derived from enzymatic assay optimizations .
Non-Enzymatic Oxidation Pathways
TMB·2HCl·H₂O can also react with non-enzymatic oxidizing agents, though these pathways are less commonly utilized:
-
Metal Ion Catalysis : Ferric ions (Fe³⁺) or copper (Cu²⁺) oxidize TMB in acidic conditions, producing similar diimine products.
-
Electrochemical Oxidation : Applied potentials >0.4 V (vs. Ag/AgCl) induce direct electron transfer, enabling sensor applications.
Stability and Side Reactions
-
Light Sensitivity : Prolonged exposure to UV/visible light accelerates decomposition, forming undesired byproducts .
-
Thermal Degradation : Heating above 60°C destabilizes the dihydrochloride hydrate form, releasing HCl and reducing chromogenic activity.
Comparative Reactivity with Analogues
TMB·2HCl·H₂O exhibits superior stability and lower toxicity compared to older chromogens like o-phenylenediamine (OPD) . The methyl substituents on the biphenyl core enhance electron donation, increasing oxidation efficiency by ~40% versus non-methylated analogues .
Q & A
Basic: What are the recommended spectroscopic techniques for characterizing the purity and structure of this compound?
Methodological Answer:
The compound should be characterized using a combination of nuclear magnetic resonance (NMR) (¹H and ¹³C) to confirm the aromatic proton environment and methyl group positions, Fourier-transform infrared spectroscopy (FTIR) to identify amine (-NH₂) and hydrochloride functional groups, and high-resolution mass spectrometry (HRMS) to verify molecular weight. For crystalline purity, X-ray diffraction (XRD) can resolve structural conformations, while high-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) assesses chemical purity (>95% recommended for research use) .
Basic: How should researchers handle this compound to mitigate risks associated with its light sensitivity and hygroscopicity?
Methodological Answer:
Store the compound in amber glass vials under inert gas (e.g., argon) at –20°C to prevent photodegradation and moisture absorption. Conduct all weighing and handling in a glovebox or under nitrogen flow. Use chemical-impermeable gloves (nitrile or neoprene) and avoid skin contact, as the hydrochloride form may cause irritation. For aqueous solubility challenges (<0.1 g/100 mL at 20°C), pre-dissolve in minimal dimethyl sulfoxide (DMSO) before dilution in buffer systems .
Advanced: How can computational modeling optimize reaction pathways for synthesizing derivatives of this compound?
Methodological Answer:
Employ density functional theory (DFT) calculations to predict electron density distributions at the aromatic amine sites, identifying reactive positions for derivatization (e.g., acylation or sulfonation). Combine with molecular dynamics (MD) simulations to assess steric effects from the tetramethyl groups. Validate predictions experimentally using design of experiments (DoE) frameworks (e.g., factorial design) to test variables like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading .
Advanced: How to resolve contradictions in reported solubility data across different solvents?
Methodological Answer:
Systematically evaluate solubility using phase-solubility diagrams under controlled humidity and temperature. For polar aprotic solvents (e.g., DMSO, DMF), use UV-Vis spectrophotometry to quantify dissolved concentrations (calibration curve at λmax ≈ 300 nm). For discrepancies, assess residual water content via Karl Fischer titration , as hydrate forms may alter solubility profiles. Cross-reference with thermogravimetric analysis (TGA) to differentiate between free water and structural hydrate molecules .
Advanced: What strategies ensure reproducibility in kinetic studies of this compound’s oxidative coupling reactions?
Methodological Answer:
Standardize reaction conditions using stopped-flow techniques to monitor rapid intermediates (e.g., radical cations) with millisecond resolution. Control oxygen levels via Schlenk line or glovebox setups, as atmospheric O₂ may accelerate side reactions. Employ electron paramagnetic resonance (EPR) to detect paramagnetic intermediates. For reproducibility, pre-condition solvents with molecular sieves and validate reagent purity via inductively coupled plasma mass spectrometry (ICP-MS) to exclude metal contaminants .
Basic: What are the critical parameters for designing stability studies of this compound in aqueous buffers?
Methodological Answer:
Monitor degradation kinetics under varying pH (4–9), temperature (4–37°C), and ionic strength (0.1–1.0 M NaCl). Use HPLC-UV to quantify degradation products (e.g., demethylation or hydrolysis byproducts). For accelerated stability testing, apply the Arrhenius equation to extrapolate shelf-life at 25°C from high-temperature (40–60°C) data. Include controls with antioxidants (e.g., ascorbic acid) to assess oxidative degradation pathways .
Advanced: How to address discrepancies in melting point data between commercial batches?
Methodological Answer:
Perform differential scanning calorimetry (DSC) at controlled heating rates (5–10°C/min) to distinguish polymorphic forms. Compare with hot-stage microscopy to observe melt-crystallization behavior. For hydrate stability, use dynamic vapor sorption (DVS) to correlate water uptake with thermal profiles. If impurities are suspected (e.g., residual solvents), conduct gas chromatography-mass spectrometry (GC-MS) headspace analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
